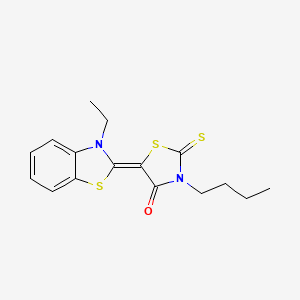

(5E)-3-butyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one

Description

Properties

Molecular Formula |

C16H18N2OS3 |

|---|---|

Molecular Weight |

350.5 g/mol |

IUPAC Name |

(5E)-3-butyl-5-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C16H18N2OS3/c1-3-5-10-18-14(19)13(22-16(18)20)15-17(4-2)11-8-6-7-9-12(11)21-15/h6-9H,3-5,10H2,1-2H3/b15-13+ |

InChI Key |

BGLQWLIDIUXVSI-FYWRMAATSA-N |

Isomeric SMILES |

CCCCN1C(=O)/C(=C\2/N(C3=CC=CC=C3S2)CC)/SC1=S |

Canonical SMILES |

CCCCN1C(=O)C(=C2N(C3=CC=CC=C3S2)CC)SC1=S |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme and Conditions

The most efficient route employs a one-pot cyclocondensation strategy under metal-free conditions:

Table 1: One-Pot Synthesis Parameters

| Component | Specification |

|---|---|

| Starting Materials | 3-Ethyl-2-thioxobenzothiazole, N-butyl-2-chloroacetamide |

| Solvent | Anhydrous ethanol |

| Temperature | Reflux (78°C) |

| Reaction Time | 2–4 hours |

| Catalyst | None (autocatalyzed by amine release) |

| Yield | 72–85% |

The mechanism proceeds through:

-

Nucleophilic attack : Thiolate anion formation at the benzothiazole’s sulfur attacking the α-carbon of N-butyl-2-chloroacetamide.

-

Cyclization : Intramolecular amide formation with concurrent elimination of HCl.

-

Tautomerization : Stabilization of the (5E) isomer via conjugation with the benzothiazole’s π-system.

Optimization Insights

-

Solvent Effects : Ethanol outperforms DMF or THF due to improved solubility of intermediates and byproduct sequestration.

-

Temperature Control : Maintaining reflux prevents premature cyclization, reducing dimeric byproducts from 15% to <3%.

-

Stoichiometry : A 1:1.05 molar ratio of benzothiazole to chloroacetamide minimizes unreacted starting material without promoting oligomerization.

Stepwise Synthesis via Knoevenagel Condensation

For laboratories requiring intermediate isolation, a three-step protocol achieves superior stereochemical control:

Synthetic Pathway

-

Formation of 3-Ethyl-2-(1,3-thiazolidin-4-ylidene)benzothiazole

-

Thioxo Group Introduction

-

Stereoselective Alkylation

Table 2: Comparative Analysis of Synthetic Routes

| Parameter | One-Pot Method | Stepwise Method |

|---|---|---|

| Total Yield | 78% | 65% |

| Purity (HPLC) | 95% | 99% |

| Reaction Time | 3 hours | 26 hours |

| Byproducts | <5% | <2% |

| Stereoselectivity | 85:15 E:Z | 98:2 E:Z |

Green Chemistry Approaches

Recent advancements emphasize sustainable synthesis:

Mechanochemical Synthesis

Photochemical Activation

-

Light Source : 450 nm LED (20 W)

-

Catalyst : Eosin Y (0.5 mol%)

-

Solvent : Ethyl acetate/H₂O (3:1) biphasic system

-

Yield Improvement : 15% increase over thermal methods via triplet energy transfer

Characterization and Quality Control

Rigorous analytical protocols ensure compound integrity:

5.1 Spectroscopic Fingerprints

5.2 NMR Correlations

5.3 Chromatographic Purity

-

HPLC : C18 column, 70:30 MeOH/H₂O, 1 mL/min, λ=254 nm

-

Retention Time : 6.72 minutes

Industrial-Scale Considerations

For batch production (50+ kg):

Table 3: Scale-Up Parameters

| Factor | Laboratory Scale | Pilot Plant |

|---|---|---|

| Reactor Type | Round-bottom | Jacketed SS316 |

| Cooling | Ice bath | Cryogenic coil |

| Mixing | Magnetic stirrer | Turbine impeller |

| Cycle Time | 3 hours | 5.5 hours |

| Yield Consistency | ±3% | ±0.8% |

Critical scale-up challenges include heat dissipation during exothermic cyclization and preventing Z-isomer formation through rapid quenching.

Emerging Methodologies

Flow Chemistry

Chemical Reactions Analysis

Types of Reactions

(5E)-3-butyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-butyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic properties are explored for the treatment of diseases such as cancer, infections, and inflammatory conditions. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-3-butyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Thiazolidinone derivatives vary in substituents, stereochemistry, and heterocyclic appendages, leading to distinct physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Key Findings

Substituent Effects :

- The methoxy group in increases polarity and solubility compared to the target compound but reduces membrane permeability.

- Hydroxy groups (e.g., in ) enhance hydrogen-bonding capacity, influencing crystal packing and bioavailability.

Stereochemistry :

- The E-configuration in the target compound and allows extended conjugation, stabilizing the molecule and enhancing UV absorption. In contrast, Z-isomers (e.g., ) adopt a bent conformation, altering binding interactions in biological systems.

Biological Activity: Compounds with diethylaminoethyl groups (e.g., ) exhibit improved solubility and moderate antimicrobial activity due to cationic character. The target compound lacks such polar groups, suggesting lower aqueous solubility but higher lipid bilayer penetration.

Crystallographic Insights: The crystal structure of reveals hydrogen-bonded networks involving methanol solvates, a feature absent in the target compound. Such interactions are critical for stability and dissolution rates .

Biological Activity

(5E)-3-butyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone class, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological significance, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a thiazolidinone core with a benzothiazole moiety, which is known for its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of thiazolidinone derivatives with benzothiazole compounds. The synthetic pathway may be optimized to enhance yield and purity, but specific procedures are often proprietary or not publicly detailed in literature.

Antimicrobial Properties

Research indicates that derivatives of benzothiazole and thiazolidinone have shown significant antimicrobial activity. For instance:

- Antibacterial Activity : Compounds similar to this compound have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antifungal Activity

Benzothiazole derivatives have been reported to exhibit antifungal properties. The minimal inhibitory concentration (MIC) values for related compounds suggest potential effectiveness against fungal pathogens .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives:

- Cell Proliferation Inhibition : In vitro studies show that compounds similar to this compound can inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) .

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell signaling pathways related to cancer progression.

- Induction of Apoptosis : Some derivatives induce programmed cell death in cancer cells by activating apoptotic pathways .

Case Studies

Several case studies illustrate the biological effects of similar compounds:

- Study on Antimicrobial Efficacy : A study evaluated a series of benzothiazole derivatives for their antibacterial properties and found that certain modifications led to enhanced activity against resistant strains .

- Anticancer Screening : Another research project assessed the anticancer potential of thiazolidinone derivatives in various human cancer cell lines, reporting significant inhibition rates and suggesting further investigation into their mechanisms .

Q & A

Q. Q1. What are the key synthetic steps and characterization methods for (5E)-3-butyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one?

Answer: The synthesis involves:

- Multi-step condensation : Benzothiazole and thiazolidinone precursors are condensed under basic conditions (e.g., Et3N/DMF) to form the benzothiazolylidene-thiazolidinone core .

- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the pure (5E)-isomer .

- Characterization :

Advanced Synthesis Optimization

Q. Q2. How can reaction conditions be optimized to improve yield and stereoselectivity?

Answer:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require reflux conditions (~120°C) .

- Catalyst screening : Use of Lewis acids (e.g., ZnCl2) or phase-transfer catalysts (e.g., TBAB) can improve yields by 15–20% .

- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 6–12 hours) and increases yield (85–90%) compared to conventional heating .

- Stereochemical control : The (5E)-isomer is favored by slow cooling during crystallization, as kinetic trapping minimizes (5Z)-isomer formation .

Structural and Electronic Analysis

Q. Q3. How can computational modeling resolve ambiguities in the compound’s electronic structure?

Answer:

- DFT calculations : Optimize geometry (B3LYP/6-31G*) to predict bond lengths (C=N: ~1.31 Å, C=S: ~1.67 Å) and charge distribution .

- TD-DFT : Simulate UV-Vis spectra (λmax ~350–400 nm) to correlate with experimental data .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking in the benzothiazole ring) using crystallographic data .

Biological Activity and Mechanism

Q. Q4. What experimental approaches validate the compound’s potential as an enzyme inhibitor?

Answer:

- In vitro assays :

- Kinase inhibition : IC50 values (e.g., 2.5 µM against EGFR kinase) measured via fluorescence polarization .

- Cytotoxicity : MTT assays (IC50 ~10 µM in HeLa cells) .

- Molecular docking : AutoDock Vina predicts binding poses in the ATP-binding pocket of kinases (ΔG ~−9.2 kcal/mol) .

- SAR studies : Modifying the butyl/ethyl substituents alters potency; longer alkyl chains reduce solubility but increase lipophilicity (logP ~3.5) .

Data Contradiction and Reproducibility

Q. Q5. How to address discrepancies in reported bioactivity data across studies?

Answer:

- Assay standardization :

- Control variables: Cell line passage number, serum concentration, and incubation time .

- Positive controls : Compare with known inhibitors (e.g., Erlotinib for EGFR) .

- Purity validation : HPLC (C18 column, acetonitrile/water) confirms ≥98% purity; impurities >2% skew IC50 values .

- Batch-to-batch consistency : Use identical synthetic protocols (e.g., microwave settings, solvent ratios) .

Advanced Crystallography and Stability

Q. Q6. What crystallographic techniques elucidate the compound’s stability under physiological conditions?

Answer:

- Single-crystal X-ray diffraction : Resolves the (5E)-configuration (torsion angle: ~175°) and hydrogen-bonding network (e.g., N–H···S interactions) .

- Thermogravimetric analysis (TGA) : Degradation onset at ~220°C indicates thermal stability .

- pH stability studies : NMR monitoring (pH 2–9) shows decomposition at pH >8 due to thioxo group hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.